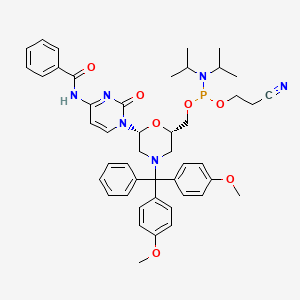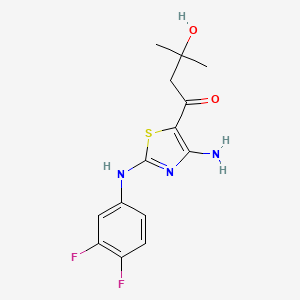
Multi-kinase-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Multi-kinase-IN-3 is a multi-target kinase inhibitor designed to simultaneously inhibit multiple protein kinases. These inhibitors are crucial in the treatment of various diseases, particularly cancer, due to their ability to modulate multiple signaling pathways involved in cell proliferation, survival, and migration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of multi-kinase inhibitors typically involves computational design strategies such as ensemble pharmacophore modeling, molecular docking, and molecular dynamics simulations . These strategies help identify potential multi-target inhibitors by screening large libraries of compounds.
Industrial Production Methods
Industrial production of multi-kinase inhibitors involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes steps such as crystallization, purification, and formulation to produce the final pharmaceutical product .
Chemical Reactions Analysis
Types of Reactions
Multi-kinase-IN-3 undergoes various chemical reactions, including phosphorylation, dephosphorylation, and autophosphorylation. These reactions are crucial for its function as a kinase inhibitor .
Common Reagents and Conditions
Common reagents used in these reactions include adenosine triphosphate (ATP), magnesium ions, and specific protein substrates. The reactions typically occur under physiological conditions, such as in the presence of cellular membranes or within cellular compartments .
Major Products Formed
The major products formed from these reactions are phosphorylated proteins, which play a role in regulating various cellular processes, including signal transduction and gene expression .
Scientific Research Applications
Multi-kinase-IN-3 has a wide range of scientific research applications:
Mechanism of Action
Multi-kinase-IN-3 exerts its effects by inhibiting multiple protein kinases simultaneously. It binds to the ATP-binding site of the kinases, preventing the transfer of phosphate groups to protein substrates. This inhibition disrupts the activation of downstream signaling pathways, ultimately leading to the suppression of cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Regorafenib: A multi-kinase inhibitor used in the treatment of colorectal cancer and gastrointestinal stromal tumors.
Uniqueness
Multi-kinase-IN-3 is unique due to its ability to target multiple kinases simultaneously, providing a broader range of therapeutic effects compared to single-target kinase inhibitors. This multi-target approach helps overcome drug resistance and enhances the efficacy of cancer treatments .
Properties
Molecular Formula |
C33H33N5O3 |
|---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-[N-[4-[2-[(4-methylpiperazin-1-yl)methyl]pyrrol-1-yl]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C33H33N5O3/c1-36-17-19-37(20-18-36)22-27-9-6-16-38(27)26-13-11-25(12-14-26)34-31(23-7-4-3-5-8-23)30-28-15-10-24(33(40)41-2)21-29(28)35-32(30)39/h3-16,21,35,39H,17-20,22H2,1-2H3 |
InChI Key |
ROLVTTCPYWSVRU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CN2C3=CC=C(C=C3)N=C(C4=CC=CC=C4)C5=C(NC6=C5C=CC(=C6)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


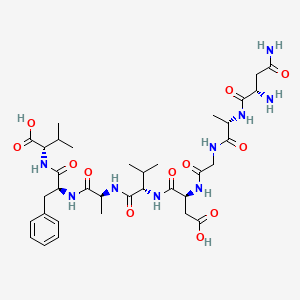
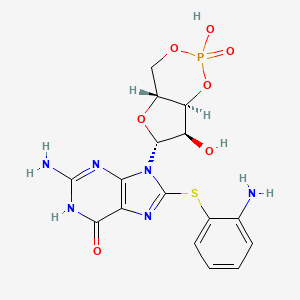
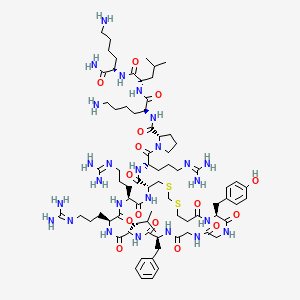
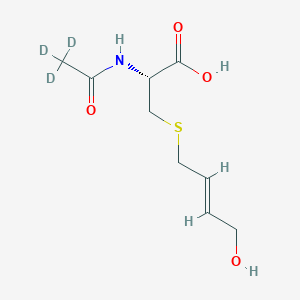
![[(3R,4S)-4-methyloxolan-3-yl] N-[8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl]carbamate](/img/structure/B12396511.png)
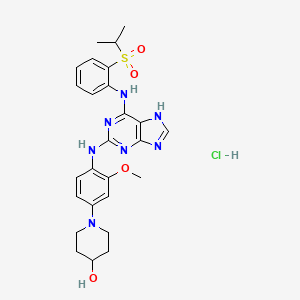
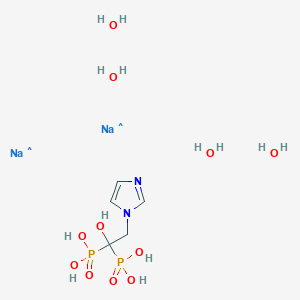
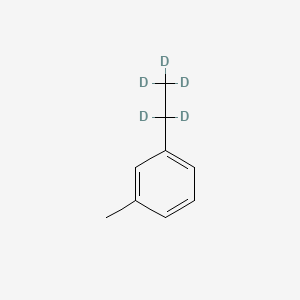
![N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12396538.png)


